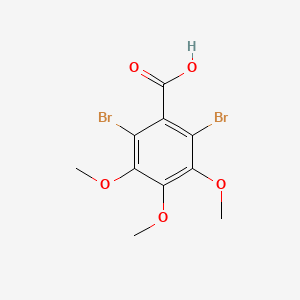

2,6-Dibromo-3,4,5-trimethoxybenzoic acid

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, which are aromatic compounds where a hydrogen atom is replaced by a halogen, are fundamental building blocks in contemporary organic synthesis. acs.org Their importance has grown exponentially with the development of transition metal-catalyzed cross-coupling reactions. frontiersin.org

Aryl halides are key precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are prime examples of how aryl halides can be used to connect different molecular fragments. wuxibiology.comacs.org These reactions are foundational in the synthesis of a wide range of organic materials, from pharmaceuticals to polymers. acs.orgrsc.org The reactivity of the aryl halide in these transformations is dependent on the nature of the halogen, with the general trend being I > Br > Cl. nih.gov

Polyhalogenated arenes, which contain multiple halogen atoms, offer the potential for sequential and site-selective reactions. nih.govnih.gov This concept, known as orthogonal functionalization, allows for the stepwise introduction of different substituents onto the aromatic ring. By carefully choosing the reaction conditions, such as the catalyst, ligands, and temperature, chemists can selectively react one halogen over another. wuxibiology.comnih.gov This is particularly powerful when the halogens are different (e.g., one bromine and one chlorine) or when they are in electronically or sterically distinct environments on the ring. nih.gov This controlled, stepwise modification is crucial for the efficient synthesis of highly substituted and complex molecules. acs.org

Context of Substituted Benzoic Acids in Chemical Research

Substituted benzoic acids are a cornerstone of chemical research, serving as readily available starting materials and versatile intermediates. The presence of substituents on the benzoic acid ring profoundly influences its chemical properties and reactivity.

Methoxy (B1213986) groups (-OCH3) are strong electron-donating groups through resonance, which means they increase the electron density of the aromatic ring. nih.gov This makes the ring more susceptible to electrophilic aromatic substitution. However, they also exert an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. nih.gov The interplay of these effects directs incoming electrophiles to the ortho and para positions relative to the methoxy group. In a polysubstituted ring like that of a trimethoxybenzoic acid, the combined electronic effects of the methoxy groups significantly influence the reactivity of the remaining positions on the ring.

The trimethoxybenzoyl moiety is a structural motif found in a number of natural products and biologically active molecules. nih.govwikipedia.org Consequently, substituted trimethoxybenzoic acids are valuable scaffolds for the synthesis of analogues of these natural products. rsc.orgrsc.org By modifying the substitution pattern on the aromatic ring, chemists can systematically alter the properties of the resulting molecules to enhance their biological activity or to probe their mechanism of action. nih.gov The synthesis of derivatives from substituted benzoic acids is a common strategy in medicinal chemistry for developing new therapeutic agents. nih.gov

Research Landscape of 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid

The specific compound this compound is a valuable precursor in organic and pharmaceutical synthesis due to the presence of two bromine atoms, which are excellent leaving groups in cross-coupling reactions. nih.goviucr.org A recently developed synthesis for this compound involves the bromination and transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (B103136) in an acidic medium. nih.gov This method is noted for being environmentally friendly. nih.goviucr.org

The crystal structure of this compound has been determined, revealing a catemeric arrangement of molecules linked by hydrogen bonds between the carboxylic acid groups. nih.gov This structural information is crucial for understanding the solid-state properties of the compound.

Given the presence of two reactive bromine atoms flanking a highly substituted benzoic acid core, this compound is a prime candidate for use in sequential cross-coupling reactions to build complex, sterically hindered biaryl compounds and other intricate molecular architectures. Its utility as a building block in the synthesis of novel bioactive molecules is an area of ongoing interest. nih.gov

Interactive Data Table: Chemical Properties

| Property | Value |

| This compound | |

| Molecular Formula | C₁₀H₁₀Br₂O₅ sigmaaldrich.com |

| Molecular Weight | 369.99 g/mol sigmaaldrich.com |

| Melting Point | 417-421 K (144-148 °C) nih.gov |

| CAS Number | 6307-91-1 sigmaaldrich.com |

| 3,4,5-Trimethoxybenzoic acid | |

| Molecular Formula | C₁₀H₁₂O₅ sigmaaldrich.com |

| Molecular Weight | 212.20 g/mol sigmaaldrich.com |

| Melting Point | 168-171 °C sigmaaldrich.com |

| CAS Number | 118-41-2 sigmaaldrich.com |

| 2-Iodo-3,4,5-trimethoxybenzoic acid | |

| Molecular Formula | C₁₀H₁₁IO₅ |

| Molecular Weight | 338.09 g/mol |

| CAS Number | 57527-41-6 |

| Potassium bromate | |

| Molecular Formula | KBrO₃ |

| Molecular Weight | 167.00 g/mol |

| CAS Number | 7758-01-2 |

Positioning within the Substituted Trimethoxybenzoic Acid Family

This compound belongs to the family of substituted 3,4,5-trimethoxybenzoic acids. The parent compound, 3,4,5-trimethoxybenzoic acid, also known as eudesmic acid, serves as a foundational building block for the synthesis of a variety of derivatives. medchemexpress.com The introduction of halogen atoms, in this case, two bromine atoms at the 2 and 6 positions, significantly alters the electronic and steric environment of the molecule compared to its non-halogenated counterpart. This di-bromination at the ortho positions is a key structural feature that influences its reactivity and solid-state architecture.

Organobromine compounds, such as this compound, are highly valued as precursors in organic and pharmaceutical synthesis. nih.gov Their utility in homo- and cross-coupling reactions is well-established and often preferred over other halogen-containing compounds. nih.gov A recent environmentally friendly method for the synthesis of this compound involves the bromination and transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (KBrO₃). nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₀Br₂O₅ sigmaaldrich.com |

| Molecular Weight | 369.99 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 417–421 K nih.gov |

| CAS Number | 6307-91-1 sigmaaldrich.com |

| InChI Key | KFEXAABXBSOKEH-UHFFFAOYSA-N sigmaaldrich.com |

Comparative Academic Investigations with Iodo Analogues (e.g., ITMBA, DITMBA)

Significant research has been conducted to compare the structural and chemical properties of this compound (DBrTMBA) with its iodo-substituted analogues, namely 2-iodo-3,4,5-trimethoxybenzoic acid (ITMBA) and 2,6-diiodo-3,4,5-trimethoxybenzoic acid (DITMBA). medchemexpress.comnih.gov These studies provide valuable insights into the effects of different halogen substitutions on the molecular architecture.

The crystal structure of DBrTMBA has been a subject of detailed investigation, revealing a catemeric arrangement of molecules forming an endless chain through carboxylic H–carbonyl interactions. nih.gov This is similar to the structure of solvent-free DITMBA. nih.gov However, this arrangement differs from the dimeric structures observed in ITMBA and DITMBA when co-crystallized with toluene. nih.gov The presence of a short carbonyl-phenyl contact in DBrTMBA suggests a potential lone pair(O)–π-hole interaction that stabilizes the chain-like structure over a dimer. nih.gov

The synthesis of these iodo analogues often starts from 3,4,5-trimethoxybenzoic acid, which can be iodinated to produce ITMBA and DITMBA. medchemexpress.com For instance, the synthesis of ITMBA has been achieved through the iodination of 3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate. researchgate.net

Comparative Data of Halogenated Trimethoxybenzoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound (DBrTMBA) | C₁₀H₁₀Br₂O₅ | 369.99 | Catemeric chain in solid state nih.gov |

| 2-Iodo-3,4,5-trimethoxybenzoic acid (ITMBA) | C₁₀H₁₁IO₅ | 338.09 | Dimeric structure in solid state nih.gov |

| 2,6-Diiodo-3,4,5-trimethoxybenzoic acid (DITMBA) | C₁₀H₁₀I₂O₅ | 464.0 | Can form both dimeric and catemeric structures nih.gov |

Broader Implications for Designing Poly-substituted Aromatic Compounds

The study of halogenated trimethoxybenzoic acids like this compound has broader implications for the strategic design of poly-substituted aromatic compounds. The ability to control the placement of various functional groups on a benzene (B151609) ring is a cornerstone of modern organic synthesis, enabling the creation of molecules with tailored properties.

The synthesis of such compounds requires careful consideration of the directing effects of existing substituents and the order of reactions. libretexts.orgpressbooks.pub For instance, the introduction of halogens can be achieved through electrophilic aromatic substitution, and the nature and position of these halogens can then direct subsequent functionalization steps. fiveable.me The choice of halogen is also critical, as it influences reactivity in subsequent cross-coupling reactions, with organobromine compounds often showing favorable reactivity. nih.gov

The insights gained from the comparative analysis of DBrTMBA and its iodo analogues highlight how subtle changes in atomic radii and electronegativity of the halogen can lead to significant differences in solid-state packing and intermolecular interactions. nih.gov This knowledge is invaluable for crystal engineering and the design of materials with specific solid-state properties. The strategic halogenation of aromatic rings is a powerful tool for creating complex molecular architectures with potential applications in various fields of chemistry. wuxibiology.com

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3,4,5-trimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O5/c1-15-7-5(11)4(10(13)14)6(12)8(16-2)9(7)17-3/h1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEXAABXBSOKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)Br)C(=O)O)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285952 | |

| Record name | 2,6-dibromo-3,4,5-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-91-1 | |

| Record name | NSC43304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dibromo-3,4,5-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations

Primary Synthetic Routes to 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid

The introduction of two bromine atoms onto the 3,4,5-trimethoxybenzoic acid core at the 2 and 6 positions is the key transformation in forming the final product. This is typically achieved through electrophilic aromatic substitution.

Direct dibromination and transhalogenation are key strategies for synthesizing the target compound. These methods leverage the electronic properties of the substituted benzene (B151609) ring to direct the incoming electrophiles to the desired positions.

In recent years, a significant focus has been placed on developing safer and more environmentally friendly methods for aromatic bromination, moving away from hazardous reagents like elemental bromine. iucr.orgnih.gov One such innovative and green approach for the synthesis of this compound involves the bromination and transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid. iucr.orgnih.gov This reaction is mediated by potassium bromate (B103136) (KBrO₃) in an aqueous sulfuric acid solution. nih.gov The process is conducted by raising the temperature of the reaction mixture from 294 K to 338 K and stirring for several hours, which results in the crystallization of the desired product upon cooling. nih.gov This method is notable as it avoids many of the hazardous brominating agents traditionally used in organic and pharmaceutical synthesis. iucr.orgnih.gov

Other green bromination strategies applicable to aromatic compounds include:

H₂O₂/H₂SO₄-Mediated Bromination : A method using hydrogen peroxide and sulfuric acid in the presence of sodium bromide (NaBr) or potassium bromide (KBr) allows for the in situ generation of bromine.

Bromide-Bromate Couple : The in situ acid activation of a bromide-bromate mixture in an aqueous medium can generate reactive brominating species like hypobromous acid (HOBr), providing an efficient and practical alternative to liquid bromine for various aromatic substrates. researchgate.net

Metal Bromide Systems : Recyclable systems such as calcium bromide-bromine (CaBr₂–Br₂) and aluminum bromide-bromine (AlBr₃–Br₂) have been developed for the efficient bromination of diverse aromatic compounds in aqueous conditions, often without the need for catalysts or acidic additives. rsc.orgresearchgate.net

These methodologies align with the principles of green chemistry by reducing the use of hazardous substances and minimizing environmental impact. digitellinc.com

Table 1: KBrO₃-Mediated Synthesis of this compound

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 2-Iodo-3,4,5-trimethoxybenzoic acid | nih.gov |

| Reagents | Potassium bromate (KBrO₃), Sulfuric acid (H₂SO₄), Sodium hydroxide (B78521) (NaOH) | nih.gov |

| Mechanism | Bromination and Transhalogenation | iucr.org |

| Temperature | 294 K to 338 K (21°C to 65°C) | nih.gov |

| Duration | 4.0 hours at 338 K | nih.gov |

| Product | This compound | iucr.orgnih.gov |

| Yield | 30% | iucr.org |

Bromination and Transhalogenation Strategies

Reaction Kinetics and Selectivity in Dibromination

The selectivity of the dibromination of 3,4,5-trimethoxybenzoic acid is governed by the powerful directing effects of the substituents on the aromatic ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. youtube.com Conversely, the three methoxy (B1213986) groups (-OCH₃) are strongly activating, ortho- and para-directing groups.

In the case of 3,4,5-trimethoxybenzoic acid, the positions ortho to the carboxylic acid group (C2 and C6) are the only available sites for substitution. These positions are also ortho to the C3 and C5 methoxy groups and para to the C4 methoxy group, making them highly activated towards electrophilic attack. The combined activating pressure from the three methoxy groups overrides the deactivating nature of the carboxyl group, facilitating the substitution at the C2 and C6 positions.

The high reactivity of the substrate ensures that dibromination can be achieved under controlled conditions. The Hammond postulate helps explain why bromination is generally more selective than chlorination; the transition state for bromination is "later" and more closely resembles the products, making the reaction more sensitive to differences in the stability of the potential intermediates. masterorganicchemistry.com For complex benzoic acid derivatives, specialized catalytic systems, such as those using palladium, have been developed to achieve high site-selectivity in C-H bromination, overcoming the inherent directing effects of the substituents to install bromine at specific, even less-activated, positions. rsc.org

Precursor Synthesis: 3,4,5-Trimethoxybenzoic Acid

The common precursor for the synthesis of this compound is 3,4,5-trimethoxybenzoic acid, also known as eudesmic acid. wikipedia.orgsigmaaldrich.com This precursor is typically synthesized from gallic acid.

The traditional synthesis of 3,4,5-trimethoxybenzoic acid involves the methylation of gallic acid using dimethyl sulfate, a highly toxic and hazardous reagent. chemicalbook.comgoogle.com In line with green chemistry principles, alternative methods have been developed. A notable green synthesis utilizes dimethyl carbonate (DMC) as a non-toxic methylating agent. google.com

In this process, gallic acid is reacted with dimethyl carbonate in a solvent such as N,N-dimethylformamide (DMF) with potassium carbonate as a catalyst. google.com The reaction is heated to 110-120°C for 8-10 hours. google.com This method is advantageous due to its simple process, low cost, and high yield (over 95%), while significantly improving the safety profile of the synthesis by replacing the highly toxic dimethyl sulfate. google.com

Table 2: Comparison of Methylation Methods for Gallic Acid

| Feature | Green Method (DMC) | Traditional Method (Dimethyl Sulfate) |

|---|---|---|

| Methylating Agent | Dimethyl carbonate (DMC) | Dimethyl sulfate |

| Toxicity | Low | High (hypertoxic) |

| Catalyst/Base | Potassium carbonate | Typically a strong base |

| Solvent | N,N-dimethylformamide (DMF) | Various |

| Temperature | 110-120°C | Varies |

| Yield | > 95% | Varies |

| Source | google.com | chemicalbook.comgoogle.com |

Alternative Routes from Aromatic Precursors (e.g., 1,2,3-trimethoxybenzene)

An alternative synthetic pathway to the trimethoxybenzoic acid framework starts from different aromatic precursors. One such route begins with 1,2,3-trimethoxybenzene. This precursor can undergo a substitution reaction followed by an oxidation to yield the desired benzoic acid derivative. For instance, a process has been developed to synthesize the related compound 3,4,5-trimethoxybenzaldehyde (B134019) from 1,2,3-trimethoxybenzene. google.com This aldehyde can subsequently be oxidized to 3,4,5-trimethoxybenzoic acid. This multi-step approach demonstrates the versatility of using different, readily available aromatic starting materials to access the key precursor. google.com

Controlled Functionalization and Derivatization

The unique substitution pattern of this compound allows for a high degree of control in its chemical modifications. Both the reactive bromine atoms and the carboxylic acid moiety can be selectively targeted to produce a wide array of derivatives.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group provides another site for derivatization, offering pathways to esters, amides, and other functional groups, or its complete removal through decarboxylation.

The carboxylic acid can be readily converted into esters and amides, which are functional groups frequently found in biologically active molecules and chemical probes.

Esterification can be accomplished through several standard methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated H₂SO₄) with heating. tcu.edulibretexts.org Given the steric hindrance from the two ortho-bromo substituents, this reaction may require forcing conditions. Alternative, milder methods that avoid strong acid and high heat are often more effective for sterically hindered acids. These include reaction with an alkyl halide in the presence of a base, or the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

Amidation to form benzamides can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as HATU, HBTU, or EDC can directly mediate the formation of the amide bond between the carboxylic acid and an amine under mild conditions. mdpi.com

The synthesis of substituted benzamides is a common strategy in drug discovery and the development of chemical biology probes. mdpi.comresearchgate.netnih.gov For instance, benzamide-based molecules have been designed as photoreactive probes to study enzymes like histone deacetylases (HDACs). nih.govebi.ac.uk The 2,6-dibromo-3,4,5-trimethoxybenzoyl scaffold could serve as a core structure for such probes, where the bromine atoms could be later functionalized (e.g., via cross-coupling) to attach reporter tags or photo-crosslinking groups.

The product of the decarboxylation of this compound is 1,5-dibromo-2,3,4-trimethoxybenzene . This resulting molecule is itself a valuable synthetic intermediate. With two reactive bromine atoms and no other functional groups, it serves as an excellent substrate for the palladium-catalyzed cross-coupling reactions discussed in section 2.2.1.1. This allows for the symmetrical or sequential introduction of aryl, vinyl, or alkynyl groups, leading to the synthesis of complex, highly substituted benzene derivatives. For example, the related compound 5-bromo-1,2,3-trimethoxybenzene (B181038) is used as a precursor in Stille-type couplings to create symmetrical diarylacetylenes. sigmaaldrich.com

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the underlying mechanisms of the synthetic pathways to this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. The following sections provide a detailed examination of the bromination/transhalogenation steps and the influence of stereoelectronic effects.

The synthesis of this compound from 2-iodo-3,4,5-trimethoxybenzoic acid involves a complex electrophilic aromatic substitution process. The reaction with potassium bromate in an acidic medium is believed to proceed through the in situ generation of a potent electrophilic bromine species. sciencemadness.orgoup.com

In the presence of sulfuric acid, potassium bromate forms bromic acid (HBrO₃), which is unstable and can lead to the formation of the active brominating agent. sciencemadness.org It has been suggested that the rate-determining step involves the attack of protonated hypobromous acid (H₂OBr⁺) or a related species on the aromatic ring. oup.com

Generation of the Electrophile: In the acidic solution, bromate ions are protonated and subsequently react to form an electrophilic bromine species.

Electrophilic Attack: The electron-rich aromatic ring of the substituted benzoic acid attacks the electrophilic bromine. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. rutgers.edumasterorganicchemistry.com

Transhalogenation (Ipso-Substitution): The iodine atom at the C2 position is replaced by a bromine atom. This type of substitution at a position already occupied by a substituent other than hydrogen is known as ipso-substitution. wikipedia.org The mechanism for such aryl halide exchanges can vary, but in this electrophilic context, it likely involves the attack of the bromine electrophile at the carbon bearing the iodine, followed by the departure of an iodonium (B1229267) species. nih.govfrontiersin.org

Bromination at C6: A second electrophilic attack by another bromine equivalent occurs at the vacant and highly activated C6 position.

Rearomatization: In each substitution step, a proton (or the iodo-substituent) is lost from the carbocation intermediate, restoring the aromaticity of the ring. masterorganicchemistry.com

The process is a testament to the principles of electrophilic aromatic substitution, where a strong electrophile is necessary to react with the aromatic system. wikipedia.org

The regioselectivity observed in the synthesis of this compound is a direct consequence of the stereoelectronic effects exerted by the substituents on the benzene ring.

Activating and Directing Effects of Methoxy Groups: The three methoxy groups (-OCH₃) at positions 3, 4, and 5 are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance (mesomeric effect). youtube.com This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org In this specific molecule, the positions ortho to the C3 and C5 methoxy groups are C2, C4, and C6. The para position to the C4 methoxy group is C1 (which is already substituted).

Deactivating and Directing Effect of the Carboxylic Acid Group: The carboxylic acid group (-COOH) is a deactivating group, withdrawing electron density from the ring through an inductive effect. youtube.comdoubtnut.com It is a meta-director. youtube.com

Synergistic and Steric Effects: The observed bromination at the C2 and C6 positions is a result of the powerful activating and ortho-directing influence of the three methoxy groups, which outweighs the deactivating meta-directing effect of the carboxylic acid. The high electron density at the C2 and C6 positions makes them the most favorable sites for electrophilic attack. Furthermore, steric hindrance from the adjacent methoxy groups can influence the conformation of the substituents, which in turn can fine-tune their electronic effects. nih.gov For instance, steric crowding can force the methoxy groups out of the plane of the benzene ring, potentially altering their resonance contribution. nih.gov However, in this case, the electronic activation at the C2 and C6 positions remains dominant.

| Substituent | Position(s) | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | 1 | Deactivating (Electron-withdrawing) | Meta |

| -OCH₃ | 3, 4, 5 | Activating (Electron-donating) | Ortho, Para |

| -I | 2 (initial) | Weakly deactivating, Ortho, Para-directing | - |

| -Br | 2, 6 (final) | Weakly deactivating, Ortho, Para-directing | - |

Advanced Structural Characterization and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis

The definitive crystal structure of 2,6-Dibromo-3,4,5-trimethoxybenzoic acid (DBrTMBA) was determined using single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P2₁/n, with one molecule constituting the asymmetric unit. nih.goviucr.org This analysis provides a precise map of atomic positions, enabling a detailed examination of the molecule's conformation and its arrangement within the crystal lattice.

| Crystal Data and Structure Refinement | |

| Empirical Formula | C₁₀H₁₀Br₂O₅ |

| Formula Weight | 369.99 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules per Asymmetric Unit (Z') | 1 |

| Molecules per Unit Cell (Z) | 4 |

| Data sourced from Kolev et al., 2023. nih.goviucr.org |

The solid-state conformation of DBrTMBA is characterized by specific spatial orientations of its functional groups, dictated by steric and electronic effects.

In the solid state, the methoxy (B1213986) and carboxylic acid groups exhibit distinct conformational arrangements. The bulky bromine atoms at the 2 and 6 positions impose significant steric hindrance, influencing the orientation of the adjacent carboxylic acid group. The three methoxy groups attached to the benzene (B151609) ring also adopt specific conformations to minimize steric strain and optimize packing efficiency within the crystal.

A defining structural feature of DBrTMBA is the orientation of the carboxylic acid group relative to the aromatic ring. The O1/C7/O2 group is positioned nearly perpendicular to the mean plane of the C6 benzene ring. nih.gov The measured angle is 86.7 (2)°, indicating a significant twist out of the plane of the aromatic system. nih.goviucr.org This orthogonal arrangement is a direct consequence of the steric pressure exerted by the two ortho-bromine substituents.

| Selected Torsion Angles and Planarity | |

| Angle between Carboxylic Acid Group and C6 Ring Plane | 86.7 (2)° |

| Data sourced from Kolev et al., 2023. nih.goviucr.org |

In the crystal lattice, molecules of DBrTMBA are organized into infinite chains through intermolecular hydrogen bonds. nih.gov This occurs via a classic carboxylic acid hydrogen-bonding interaction where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. nih.goviucr.org This head-to-tail arrangement results in a catemeric motif that extends along the crystallographic b-axis. nih.goviucr.org The intermolecular O—H···O hydrogen bond distance is 2.617 (5) Å. nih.goviucr.org This chain-like structure is further stabilized by a short contact between a carbonyl oxygen lone pair and the phenyl ring of an adjacent molecule, suggesting a potential O(lp)···π-hole interaction. nih.goviucr.org

Intermolecular Interactions and Crystal Packing Motifs

Role of Weak Non-Covalent Interactions (e.g., C-H...O, C-H...Br)

The crystal structure of this compound (DBrTMBA) is stabilized by a variety of weak non-covalent interactions. Unlike related diiodo-3,4,5-trimethoxybenzoic acid structures which can form dimers, DBrTMBA molecules arrange in a catemeric fashion, forming an endless chain through carboxylic hydrogen interactions along the crystallographic b-axis direction. nih.gov This chain-like structure is further stabilized by a short contact between a carbonyl oxygen and the phenyl ring, suggesting a potential lone pair(O)–π-hole interaction. nih.gov

Quantitative Analysis of Intermolecular Forces

To quantitatively understand the forces at play in the crystal structure of this compound, a comprehensive analysis of its intermolecular forces has been conducted using computational methods.

Hirshfeld Surface Analysis for Visualizing and Quantifying Interactions

Hirshfeld surface analysis is a powerful tool for the visualization and quantification of intermolecular interactions within a crystal. nih.gov For DBrTMBA, this analysis was performed using the CrystalExplorer software. nih.gov The Hirshfeld surface allows for the mapping of close contacts and provides a visual representation of the intermolecular interactions governing the crystal packing. nih.gov

The analysis reveals that the strongest intermolecular interaction is associated with the carboxylic hydrogen bonds. nih.gov Additionally, an O(lp)–π (C6) interaction is observed, further contributing to the stability of the crystal structure. nih.gov

Deconvolution of Fingerprint Plots (e.g., Br…H, O…H, H…H, C…H Contributions)

The analysis indicates a high contribution from Br···H and O···H interactions to the Hirshfeld surface. nih.gov The various contributions from Br···H, O···H, H···H, and C···H interactions have been quantified, demonstrating the importance of both hydrogen bonding and halogen···hydrogen contacts in the supramolecular assembly. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Contribution (%) |

|---|---|

| Br…H | Significant |

| O…H | Significant |

| H…H | Data not specified |

| C…H | Data not specified |

Note: While the source indicates a high contribution from Br···H and O···H interactions, specific percentage values were not provided in the available text.

Electrostatic Potential and Surface Curvature Mapping on the Hirshfeld Surface

The electrostatic potential mapped onto the Hirshfeld surface provides insight into the charge distribution and donor/acceptor properties of the molecule. For DBrTMBA, the electrostatic potential was visualized to understand the hydrogen donor and acceptor capabilities of the carboxylic acid group. nih.gov The mapping reveals distinct regions of positive and negative potential, corresponding to hydrogen-bond donors and acceptors, respectively. nih.gov

Surface curvature mapping is another feature of Hirshfeld analysis that helps in identifying regions prone to intermolecular interactions. nih.gov

Advanced Crystallographic Refinement Techniques (e.g., Hirshfeld Atom Refinement)

To achieve a more accurate and detailed crystal structure, Hirshfeld Atom Refinement (HAR) was employed. nih.gov This state-of-the-art technique uses non-spherical atomic form factors, providing a more nuanced description of the electron density distribution compared to standard refinement methods. nih.gov The HAR was performed using NoSpherA2 in Olex2, with single-point calculations carried out using Orca5 at the def2-TZVP/M062X level of theory. nih.gov This method allowed for the refinement of anisotropic hydrogen atomic displacement parameters, leading to a highly accurate structural model. nih.gov

Table 2: Interaction Energies for Symmetry-Generated Neighbors of a Molecule of this compound

| Interaction | Electrostatic (kJ mol⁻¹) | Polarization (kJ mol⁻¹) | Dispersion (kJ mol⁻¹) | Repulsion (kJ mol⁻¹) | Total (kJ mol⁻¹) |

|---|---|---|---|---|---|

| Carboxylic H-contacts & O(lp)–π (C6) | Data not specified | Data not specified | Data not specified | Data not specified | Strongest |

Note: The source mentions that the interaction energies were calculated at the B3LYP/6–31G(d,p) level of theory and presented in a table, but the specific numerical values for each energy component were not available in the provided text.

Spectroscopic Probing of Molecular Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While the synthesis and crystal structure of this compound have been reported, detailed one-dimensional and multi-dimensional NMR spectroscopic data are not extensively available in the public domain based on the conducted research. However, analysis of related compounds allows for a theoretical discussion of the expected NMR signals.

Multi-dimensional NMR for Comprehensive Structural Assignments

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals of this compound.

COSY: A COSY experiment would reveal the coupling between adjacent protons. In this molecule, no aromatic proton-proton couplings are expected due to the substitution pattern.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the methoxy protons to their corresponding methoxy carbons.

HMBC: An HMBC spectrum would show correlations between protons and carbons over two to three bonds. This would be particularly useful in confirming the positions of the methoxy groups relative to the substituted aromatic ring and the carboxyl group.

Solution-State Conformation and Dynamic Processes

The conformation of this compound in solution is expected to be influenced by the steric hindrance imposed by the two bromine atoms at the 2 and 6 positions. This steric crowding would likely force the carboxylic acid group to be nearly perpendicular to the plane of the benzene ring, a feature that has been observed in the solid-state crystal structure. rsc.orgnih.gov

Dynamic processes such as the rotation of the methoxy groups could be investigated using variable temperature NMR studies. The presence of bulky bromine atoms adjacent to the methoxy groups at the 3 and 5 positions might lead to hindered rotation, potentially resulting in distinct NMR signals for the methoxy protons at low temperatures.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

While experimental data is not available, predicted chemical shifts can be estimated based on the analysis of similar compounds. The following table presents a hypothetical set of NMR data for educational purposes.

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid Proton | 10-13 | - |

| Methoxy Protons (C3-OCH₃) | ~3.9 | ~61 |

| Methoxy Protons (C4-OCH₃) | ~3.8 | ~60 |

| Methoxy Protons (C5-OCH₃) | ~3.9 | ~61 |

| Aromatic Carbon (C1) | - | ~125 |

| Aromatic Carbon (C2) | - | ~115 |

| Aromatic Carbon (C3) | - | ~152 |

| Aromatic Carbon (C4) | - | ~142 |

| Aromatic Carbon (C5) | - | ~152 |

| Aromatic Carbon (C6) | - | ~115 |

| Carboxylic Acid Carbon | - | ~168 |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides valuable insights into the functional groups and intramolecular interactions within a molecule.

Characteristic Band Assignments for Halogen and Methoxy Groups

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Methoxy Group Vibrations: The methoxy groups would give rise to several characteristic bands, including C-H stretching vibrations around 2850-2950 cm⁻¹ and C-O stretching vibrations in the region of 1000-1300 cm⁻¹.

Carboxylic Acid Group Vibrations: The carboxylic acid moiety would be identifiable by a broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.

Interactive Data Table: Predicted FT-IR and Raman Characteristic Frequencies

The following table outlines the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-Br | Stretching | 500 - 700 |

| Methoxy (C-H) | Stretching | 2850 - 2950 |

| Methoxy (C-O) | Stretching | 1000 - 1300 |

| Carboxylic Acid (O-H) | Stretching (broad) | 2500 - 3300 |

| Carboxylic Acid (C=O) | Stretching | ~1700 |

| Aromatic Ring | C=C Stretching | 1400 - 1600 |

Analysis of Intramolecular Interactions via Vibrational Frequencies

The positions of the vibrational bands can be influenced by intramolecular interactions. In this compound, the steric and electronic effects of the bromine atoms and methoxy groups can cause shifts in the expected frequencies. For instance, the electron-donating nature of the methoxy groups and the electron-withdrawing nature of the bromine atoms would influence the electronic distribution within the benzene ring, affecting the C=C stretching frequencies. The steric hindrance from the ortho-bromine atoms could also impact the vibrational modes of the carboxylic acid group. A detailed analysis of these shifts, when compared to simpler, related molecules, can provide a deeper understanding of the intramolecular forces at play.

Theoretical and Computational Chemical Investigations

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to model the behavior of molecules over time, offering a window into dynamic processes such as molecular packing, crystal growth, and conformational changes. While specific, extensive MD or MC simulation studies exclusively focused on 2,6-dibromo-3,4,5-trimethoxybenzoic acid are not widely documented in publicly available literature, the principles derived from studies on analogous substituted benzoic acids can be applied to understand its probable behavior. bohrium.comucl.ac.ukucl.ac.uk

The arrangement of molecules in a solid-state lattice is crucial in determining the material's properties. The crystal structure of this compound has been determined, revealing a catemeric arrangement where molecules form chains through hydrogen bonding between the carboxylic acid groups. nih.gov This differs from the dimeric structures often observed in other benzoic acid derivatives. nih.gov

Simulations of molecular packing for this compound would likely involve placing a number of molecules in a simulation box and allowing them to interact under defined force fields. These simulations could predict the most stable crystal packing arrangements, which could then be compared with experimental crystallographic data. Such simulations can also explore the potential for polymorphism, where a compound can exist in multiple crystalline forms. bohrium.com The interplay of hydrogen bonding, van der Waals forces, and electrostatic interactions, particularly the influence of the bulky bromine and methoxy (B1213986) groups, would be critical in these simulations.

The conformational landscape of this compound, particularly the orientation of the carboxylic acid and methoxy groups relative to the benzene (B151609) ring, is key to its reactivity and interactions. In solution, the molecule can adopt various conformations due to the rotation around single bonds. MD simulations can sample these conformations, providing insights into the most populated states and the energy barriers between them. nih.gov The choice of solvent in such simulations is critical, as solvent molecules can form hydrogen bonds with the carboxylic acid group, influencing its conformational preferences. ucl.ac.uk

In the solid state, the molecule is locked into a specific conformation. Computational studies can elucidate the energetic reasons for the observed solid-state conformation. For instance, the twisting of the carboxyl group out of the plane of the benzene ring due to steric hindrance from the ortho-bromo substituents is a significant conformational feature that can be quantified computationally. wikipedia.org

Structure-Property Relationships from Computational Data

Computational chemistry offers a powerful avenue to understand how the specific arrangement of atoms and functional groups in this compound dictates its electronic and steric properties.

The substituents on the benzoic acid core have a profound impact on its chemical behavior.

Dibromo Substituents: The two bromine atoms at the ortho positions (2 and 6) exert significant electronic and steric effects.

Electronic Effect: Bromine is an electron-withdrawing group via induction, which increases the acidity of the carboxylic acid. libretexts.org This effect stabilizes the resulting carboxylate anion. libretexts.org

Steric Effect (Ortho Effect): The bulky bromine atoms sterically hinder the rotation of the carboxylic acid group, forcing it to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which further increases the acidity of the benzoic acid. wikipedia.orgstackexchange.com This phenomenon is a classic example of the "ortho effect." wikipedia.orglibretexts.org

Trimethoxy Substituents: The three methoxy groups at the 3, 4, and 5 positions also contribute to the molecule's properties.

Computational methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that quantify these effects. nih.govpsu.edu

Table 1: Calculated Properties Illustrating Substituent Effects

| Property | General Effect of Dibromo Substituents | General Effect of Trimethoxy Substituents | Predicted Net Effect on this compound |

|---|---|---|---|

| pKa | Decrease (increase acidity) libretexts.org | Increase (decrease acidity) libretexts.org | Acidity will be significantly influenced by the dominant ortho effect of the bromine atoms. |

| Carboxyl Group Torsion Angle | Increase (out of plane) wikipedia.org | Minor influence | Significantly non-planar due to steric hindrance from bromine. |

| Electron Density on Carboxylate | Delocalized/Stabilized libretexts.org | Localized/Destabilized libretexts.org | The electron-withdrawing nature of bromine will likely dominate, leading to stabilization. |

By understanding the structure-property relationships of this compound, computational models can be employed to predict the properties of its derivatives. For instance, if the goal is to fine-tune the acidity, computational models can predict the pKa of new analogues with different substituents.

Machine learning models, trained on datasets of substituted benzoic acids and their experimentally determined properties, can also be used to predict the properties of novel derivatives. acs.org These models can identify which substituent patterns are most likely to yield a compound with desired characteristics, thereby prioritizing synthetic efforts. For example, replacing the bromine atoms with other halogens or modifying the methoxy groups could be explored computationally to predict the impact on the molecule's electronic and steric profile, and consequently its reactivity and potential applications.

A Cornerstone in Organic Synthesis

The strategic placement of reactive bromine atoms and directing methoxy groups makes this compound a valuable precursor in the synthesis of highly functionalized aromatic compounds.

Precursor for Advanced Aromatic Scaffolds

Organobromine compounds are well-established as crucial intermediates in organic and pharmaceutical synthesis, primarily due to their favorable reactivity in a variety of coupling reactions. The bromine substituents on the this compound molecule are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, at the ortho positions of the benzoic acid. This capability is instrumental in the construction of sterically hindered and electronically diverse biaryl and other complex aromatic systems, which are common motifs in pharmaceuticals and functional materials.

The presence of the three methoxy groups on the aromatic ring also influences the reactivity and properties of the resulting molecules. These electron-donating groups can modulate the electronic nature of the aromatic system and provide sites for further chemical modification. The carboxylic acid group itself can be readily converted into other functional groups, such as esters, amides, and alcohols, further expanding the synthetic possibilities.

Rational Design of New Poly-substituted Benzoic Acid Derivatives

The structure of this compound provides a clear blueprint for the rational design of novel poly-substituted benzoic acid derivatives. The predictable reactivity of the carbon-bromine bonds allows chemists to systematically vary the substituents at the 2- and 6-positions to explore structure-activity relationships. For instance, by introducing different aromatic or heteroaromatic rings through cross-coupling reactions, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target or to achieve desired material properties.

This rational approach to molecular design is a cornerstone of modern medicinal chemistry and materials science. By starting with a well-defined and versatile scaffold like this compound, scientists can efficiently generate libraries of new compounds with tailored functionalities.

Probing the Mechanisms of Biochemical Systems

While direct and extensive research on this compound as a mechanistic probe in biochemical studies is not widely documented, the inherent properties of halogenated trimethoxybenzoate scaffolds suggest their potential utility in this area.

Gaining Fundamental Insights into Molecular Interactions

The bromine atoms in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. Halogen bonds involve the favorable interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen or nitrogen atoms found in biological macromolecules. By incorporating this compound or its derivatives into molecular probes, researchers could potentially investigate the role of halogen bonding in specific biological processes.

Furthermore, the trimethoxybenzene core provides a rigid scaffold that can be used to orient functional groups in a defined three-dimensional space. This is crucial for studying the specific interactions between a molecule and its biological target, such as an enzyme active site or a receptor binding pocket.

Informing the Design of Novel Ligands

The principles derived from studying the interactions of halogenated trimethoxybenzoate scaffolds can inform the design of new and more effective ligands for biological targets. Understanding how the position and nature of halogen atoms influence binding affinity and selectivity is a key aspect of modern drug design. The 2,6-dibromo substitution pattern, in particular, offers a unique steric and electronic profile that can be exploited to achieve specific binding modes.

Computational modeling and structural biology studies of how molecules based on this scaffold interact with proteins can provide valuable insights into the key features required for potent and selective inhibition or activation. This knowledge can then be used to guide the synthesis of new generations of ligands with improved pharmacological properties.

Contributions to Green Chemistry Methodologies

The synthesis of this compound itself has been a subject of research aimed at developing more environmentally benign chemical processes. A reported "environmentally friendly" method for its synthesis involves the bromination and transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (B103136) (KBrO₃) in an aqueous sulfuric acid solution. taylorfrancis.com This approach avoids the use of hazardous elemental bromine and potentially harmful organic solvents, aligning with the principles of green chemistry.

The development of such sustainable synthetic routes is crucial for reducing the environmental impact of chemical manufacturing. By focusing on the use of safer reagents, minimizing waste, and employing aqueous reaction media, chemists are contributing to a more sustainable future for the chemical industry. The application of these green principles to the synthesis of valuable building blocks like this compound demonstrates a commitment to responsible chemical stewardship.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2,6-Dibromo-3,4,5-trimethoxybenzoic acid, and what are their critical optimization parameters?

- Methodological Answer : A common approach involves bromination of 3,4,5-trimethoxybenzoic acid using brominating agents (e.g., ) under controlled conditions. For example, refluxing in polar aprotic solvents like DMSO for extended periods (18–24 hours) followed by ice-water quenching and crystallization (water-ethanol mixtures) can yield the product with ~65% purity . Critical parameters include reaction temperature (80–100°C), stoichiometric excess of bromine, and pH control to avoid side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate diastereomers .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns. Methoxy (-OCH₃) protons appear as singlets (δ 3.7–3.9 ppm), while aromatic protons show splitting patterns dependent on bromine positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular ion ([M-H]⁻) and fragmentation patterns. Predicted collision cross-section (CCS) values aid in distinguishing regioisomers .

- Melting Point Analysis : Compare observed melting points (e.g., 146–148°C for related brominated benzoic acids) with literature values to assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing brominated benzoic acid derivatives?

- Methodological Answer : Contradictions in NMR data often arise from solvent effects, tautomerism, or residual impurities. Strategies include:

- Using deuterated DMSO to enhance solubility and reduce signal broadening.

- Performing 2D NMR (e.g., HSQC) to resolve overlapping aromatic signals.

- Spiking experiments with authentic standards (e.g., 3,5-Dibromo-4-hydroxybenzoic acid) to confirm peak assignments .

Q. What strategies improve the regioselectivity of bromination in trimethoxybenzoic acid derivatives to minimize diastereomer formation?

- Methodological Answer :

- Directing Groups : Methoxy groups at the 3,4,5-positions electronically direct bromination to the 2,6-positions. Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .

- Temperature Control : Lower temperatures (0–5°C) slow reaction kinetics, favoring mono-bromination intermediates.

- Protecting Groups : Temporarily protect the carboxylic acid group (e.g., esterification) to reduce steric hindrance and improve regioselectivity .

Q. How to design a kinetic study to evaluate the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Sample aliquots at timed intervals (0, 24, 48, 72 hours).

- Analysis : Use HPLC with a C18 column (UV detection at 254 nm) to quantify degradation products. Calculate rate constants () and half-life () using first-order kinetics.

- Advanced Tools : Pair with DFT calculations to predict hydrolysis pathways and identify labile sites (e.g., methoxy or bromine groups) .

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin for anticancer activity). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Modeling : Train models on datasets of benzoic acid derivatives (e.g., IC₅₀ values) using descriptors like logP, polar surface area, and H-bond donors .

- ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and toxicity thresholds to prioritize analogs for synthesis .

Data Contradiction Analysis

Q. How to address conflicting reports on the anti-inflammatory activity of brominated benzoic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like cell lines (e.g., RAW 264.7 vs. THP-1), assay protocols (e.g., COX-2 inhibition vs. TNF-α suppression), and compound purity.

- Dose-Response Validation : Replicate key experiments with standardized concentrations (1–100 μM) and include positive controls (e.g., aspirin).

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity (e.g., NF-κB pathway) .

Synthesis Optimization

Q. What steps can mitigate low yields during the bromination of 3,4,5-trimethoxybenzoic acid?

- Methodological Answer :

- Catalyst Screening : Test or to enhance electrophilic substitution efficiency.

- Solvent Optimization : Replace DMSO with acetic acid for better bromine solubility and reduced side reactions .

- In Situ Monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and terminate at optimal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.